Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium
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Overview
Description
Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium is a chemical compound that features a phosphorus atom bonded to a chlorine atom, an oxo group, and a (2-hydroxyphenyl)methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium typically involves the reaction of phosphorus oxychloride (POCl3) with 2-hydroxyphenylmethanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
POCl3+C6H4(OH)CH2OH→ClP(O)(OC6H4CH2O)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, temperature control, and purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus-containing products.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a wide range of phosphonate esters.
Scientific Research Applications
Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms that involve phosphorus-containing substrates.
Industry: Used in the production of flame retardants, plasticizers, and other phosphorus-based materials.
Mechanism of Action
The mechanism of action of Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium involves its ability to act as a phosphorylating agent. The compound can transfer its phosphorus-containing group to various substrates, thereby modifying their chemical properties. This mechanism is particularly important in biochemical reactions where phosphorylation plays a key role in regulating enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Phosphoryl Chloride (POCl3): Similar in structure but lacks the (2-hydroxyphenyl)methoxy group.
Phenylphosphonic Dichloride (C6H5P(O)Cl2): Contains a phenyl group instead of the (2-hydroxyphenyl)methoxy group.
Dimethylphosphinic Chloride (Me2P(O)Cl): Contains methyl groups instead of the (2-hydroxyphenyl)methoxy group.
Uniqueness
Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium is unique due to the presence of the (2-hydroxyphenyl)methoxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where selective phosphorylation is required.
Properties
CAS No. |
118349-77-2 |
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Molecular Formula |
C7H7ClO3P+ |
Molecular Weight |
205.55 g/mol |
IUPAC Name |
chloro-[(2-hydroxyphenyl)methoxy]-oxophosphanium |
InChI |
InChI=1S/C7H6ClO3P/c8-12(10)11-5-6-3-1-2-4-7(6)9/h1-4H,5H2/p+1 |
InChI Key |
CZJAVMUXAGULMR-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C(=C1)CO[P+](=O)Cl)O |
Origin of Product |
United States |
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